4-[(2-Fluorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
Overview
Description
4-[(2-Fluorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the pyrazolo[1,5-a]pyrazine family, which has been extensively studied for its diverse pharmacological properties.
Mechanism of Action
Mode of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been identified as strategic compounds for optical applications . They interact with their targets and cause changes in absorption and emission behaviors .
Biochemical Pathways
Related compounds in the pyrazolo[1,5-a]pyrimidines family have been shown to affect various intracellular processes and chemosensors .
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-[(2-Fluorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine in lab experiments is its potency and selectivity towards cancer cells. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for research on 4-[(2-Fluorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine. One potential direction is to explore the compound's mechanism of action in greater detail, which may lead to the development of more effective anticancer therapies. Another direction is to investigate the compound's potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to optimize the compound's pharmacokinetic properties and improve its bioavailability in vivo.
Scientific Research Applications
Several scientific studies have been conducted to explore the potential applications of 4-[(2-Fluorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine. One of the most promising applications is its use as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3S/c1-14-6-8-15(9-7-14)18-12-19-20(22-10-11-24(19)23-18)25-13-16-4-2-3-5-17(16)21/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIHMCRVAHKAQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Fluorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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